molecular formula C8H7N3O2S B13325208 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B13325208
M. Wt: 209.23 g/mol
InChI Key: GHTOPGFJHIPGFP-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde (CAS 1861690-28-9) is a high-purity heterocyclic compound with the molecular formula C8H7N3O2S and a molecular weight of 209.23 g/mol . This chemical serves as a versatile synthetic intermediate for developing advanced materials and exploring novel bioactive molecules. Its molecular structure incorporates two privileged pharmacophores: an imidazole ring and a methoxy-thiazole moiety. Research into analogous imidazole-thiazole hybrids indicates significant potential in several scientific fields. These compounds are investigated as key components in nonlinear optical (NLO) materials for applications in photonics, optoelectronics, and organic light-emitting diodes (OLEDs) due to their efficient charge-transport capabilities and substantial optical nonlinearity . Furthermore, the structural motif is found in derivatives studied for their antimicrobial properties and antioxidant activities , making this compound a valuable scaffold in medicinal chemistry research for constructing new therapeutic candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

4-imidazol-1-yl-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H7N3O2S/c1-13-8-10-7(6(4-12)14-8)11-3-2-9-5-11/h2-5H,1H3

InChI Key

GHTOPGFJHIPGFP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of Thiazoles

Thiazoles are typically synthesized through condensation reactions involving thioamides and α-halocarbonyl compounds. For example, the reaction between a thioamide and a chloroacetaldehyde can yield a thiazole ring. To introduce a carbaldehyde group at the 5-position, a formyl group can be added via a Vilsmeier-Haack reaction or similar formylation methods.

Synthesis of Imidazoles

Imidazoles are often prepared by condensing an aldehyde with an amine and a carbonyl compound, such as a ketone or another aldehyde, in the presence of an acid catalyst. This approach can be used to form the imidazole ring, which can then be attached to other moieties.

Attachment of Imidazole to Thiazole

To link an imidazole ring to a thiazole, a suitable functional group on the thiazole (e.g., a halogen or an alkyl group) can be used to form a bond with the imidazole ring. This might involve nucleophilic substitution or cross-coupling reactions.

Analytical Techniques for Characterization

Characterization of the final compound would involve various analytical techniques:

Data Tables

Due to the lack of specific literature on the target compound, detailed data tables cannot be provided. However, the following hypothetical table illustrates how data might be organized for a similar synthesis:

Step Reagents Conditions Yield Purity
1 Thioamide, Chloroacetaldehyde Reflux, 2 hours 70% 90%
2 Methoxide, Thiazole intermediate Room temperature, 1 hour 80% 95%
3 Vilsmeier-Haack reagents 0°C to room temperature, 2 hours 60% 85%
4 Imidazole, Thiazole-carbaldehyde Cross-coupling conditions, 4 hours 50% 80%

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde moiety at position 5 of the thiazole ring is highly reactive, enabling classic carbonyl transformations:

Reaction TypeReagent/ConditionsProductKey Observations
Oxidation KMnO₄ (aqueous)Carboxylic acidForms 4-(1H-imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carboxylic acid, as observed in analogous thiazole-carbaldehyde systems.
Reduction NaBH₄ (methanol)Primary alcoholYields 5-(hydroxymethyl)-substituted thiazole; mild conditions preserve heterocyclic integrity.
Schiff Base Formation Primary amines (EtOH, reflux)Imine derivativesCondensation with amines generates stable imines, useful for coordination chemistry or further functionalization .
Hydrazone Formation HydrazinesHydrazonesForms hydrazone adducts with applications in sensor development .

Imidazole Ring Transformations

The 1H-imidazol-1-yl group at position 4 contributes to electronic effects and participates in reactions:

  • Coordination Chemistry : The imidazole nitrogen can coordinate to transition metals (e.g., Cu, Fe) to form complexes, enhancing catalytic or biological activity .

  • N-Alkylation : Under basic conditions, alkyl halides react at the imidazole’s secondary nitrogen, forming N-alkylated derivatives .

  • Acid-Base Reactions : The imidazole ring’s NH group (position 3) can deprotonate under alkaline conditions, enabling nucleophilic substitutions .

Thiazole Ring Modifications

The thiazole scaffold’s electron-deficient nature influences reactivity:

  • Electrophilic Substitution : Limited due to aromatic stabilization, but the methoxy group at position 2 directs electrophiles to specific positions. For example, nitration or halogenation may occur at activated sites .

  • Nucleophilic Aromatic Substitution : The methoxy group (electron-donating) reduces susceptibility to nucleophilic attack compared to chloro-substituted analogs. Demethylation to a hydroxyl group under strong acids (e.g., HBr) could enable further substitutions .

Multicomponent Reactions and Cycloadditions

The compound’s aldehyde and imidazole groups facilitate complex transformations:

  • Hantzsch Thiazole Synthesis : Reaction with thioureas or thioamides in the presence of α-halo ketones yields bis-thiazole derivatives .

  • 1,3-Dipolar Cycloaddition : The aldehyde participates in reactions with nitrilimines or azides to form fused pyrazole or triazole rings .

Stability and Functional Group Compatibility

  • pH Sensitivity : The aldehyde is prone to hydration in aqueous media, while the imidazole ring stabilizes under neutral to mildly acidic conditions.

  • Thermal Stability : Decomposition occurs above 200°C, with the methoxy group increasing thermal resistance compared to halogenated analogs .

Scientific Research Applications

4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, altering their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Thiazole-5-carbaldehyde Derivatives

Thiazole-5-carbaldehydes are a class of compounds with diverse substituents influencing their electronic and steric profiles. Key analogs include:

Compound Name Substituent at Position 2 Substituent at Position 4 Functional Group Key Properties/Applications (from Evidence)
4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde Methoxy 1H-Imidazol-1-yl Carbaldehyde Hypothesized reactivity for derivatization
2-Phenyl-1,3-thiazole-5-carbaldehyde Phenyl - Carbaldehyde Commercial availability; structural simplicity
2-Morpholino-1,3-thiazole-5-carbaldehyde Morpholino - Carbaldehyde Potential use in organic synthesis
4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde Methoxy 3-Hydroxyazetidin-1-yl Carbaldehyde Enhanced polarity due to hydroxyl group

Key Observations :

  • Replacing the imidazole group (target) with hydroxyazetidine () introduces a polar hydroxyl group, likely improving solubility but reducing aromatic stacking interactions .

Benzimidazole-Thiazole-Triazole Acetamides ()

Compounds such as 9a–9e in feature thiazole rings linked to triazole and benzimidazole moieties via acetamide bridges. These differ from the target compound in critical ways:

Feature Target Compound 9a–9e ()
Core Structure Thiazole with aldehyde Thiazole with acetamide
Substituents Methoxy, imidazole Triazole, benzimidazole, aryl
Functional Groups Aldehyde (electrophilic) Acetamide (hydrogen-bond donor)
Synthetic Routes Likely requires imidazole coupling Click chemistry for triazole formation

Implications :

  • The aldehyde group in the target compound offers reactivity for condensation or Schiff base formation, whereas acetamide derivatives (9a–9e) are more stable and suited for enzyme inhibition (e.g., docking studies in suggest interactions with active sites) .
  • Substituents like fluorophenyl or bromophenyl in 9b–9c may enhance lipophilicity compared to the target’s methoxy group, affecting membrane permeability in biological systems .

Imidazole-Benzaldehyde Derivatives ()

2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde () shares an imidazole-aldehyde motif but differs in core structure:

Property Target Compound 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde
Core Thiazole Benzene
Substituents Methoxy, imidazole Nitro, imidazole
Electronic Effects Methoxy (electron-donating) Nitro (electron-withdrawing)

Comparison :

  • The nitro group in ’s compound may reduce electrophilicity at the aldehyde compared to the target’s thiazole-based structure, which lacks strong electron-withdrawing groups .
  • The benzene core () allows for π-π stacking in materials science, whereas the thiazole core (target) could enable coordination with metal ions.

Biological Activity

4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde (CAS No. 1861690-28-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with an imidazole moiety and a methoxy group, contributing to its diverse biological properties. Its molecular formula is C8H7N3O2SC_8H_7N_3O_2S and it has a molecular weight of 209.23 g/mol.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehydeMDA-MB-231 (breast cancer)10–30
Thiazole derivativesU251 (glioblastoma)<10
Thiazole derivativesA431 (epidermoid carcinoma)<20

These findings suggest that the presence of the thiazole ring is crucial for enhancing cytotoxic activity against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth and have been studied against various pathogens. In vitro studies have demonstrated that derivatives of thiazole can exhibit potent activity against Gram-positive and Gram-negative bacteria.

The mechanism by which 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde exerts its biological effects may involve the following pathways:

  • Inhibition of key enzymes : Similar thiazole compounds have been identified as inhibitors of enzymes critical for cancer cell proliferation.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Leishmanicidal Activity

A study highlighted the leishmanicidal potential of thiazole derivatives, which included compounds structurally related to our target compound. The results indicated significant reductions in the viability of Leishmania infantum amastigotes with minimal toxicity to mammalian cells, suggesting a favorable therapeutic index for these compounds .

Structure-Activity Relationship (SAR) Analysis

Research has shown that modifications on the thiazole ring significantly influence biological activity. For example:

  • The introduction of electron-withdrawing groups at specific positions enhances anticancer efficacy.
  • The methoxy group at position 2 is critical for maintaining activity against various cell lines .

Q & A

Basic Questions

Q. What synthetic methodologies are established for preparing 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde?

  • Answer : The synthesis involves sequential functionalization of the thiazole and imidazole moieties. Key steps include:

  • Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol (e.g., K₂CO₃ as base) .
  • Imidazole coupling : N-arylation of imidazole using catalysts like CuI in DMF at 60–80°C . For regioselective substitution, phase-transfer catalysts (e.g., hexadecyltrimethylammonium bromide) improve yields in biphasic systems .
  • Aldehyde introduction : Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or PCC) or direct formylation via Vilsmeier-Haack reactions .
    Table 1 : Representative Synthetic Conditions
StepReagents/ConditionsKey Observations
Thiazole formationThiourea, α-bromoketone, EtOHYields ~50–60%
Imidazole couplingCuI, DMF, 70°CRegioselectivity >90%
Aldehyde oxidationMnO₂, CH₂Cl₂, rtPurity >95% by NMR

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and aromatic protons (δ ~7.5–8.5 ppm). validated analogous compounds using 2D NMR (COSY, HSQC) .
  • IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and imidazole C-N stretches (~1600 cm⁻¹) .
  • Elemental Analysis : C, H, N, S content must align with theoretical values (±0.4%) .

Advanced Questions

Q. How can computational modeling predict reactivity in nucleophilic additions?

  • Answer : Density functional theory (DFT) using functionals like B3LYP/6-31G(d) calculates frontier molecular orbitals (FMOs). For example:

  • LUMO localization at the aldehyde group indicates electrophilic susceptibility .
  • Electrostatic potential maps identify nucleophilic attack sites. ’s correlation-energy methods optimize electron density models for reaction pathway predictions .
    • Table 2 : DFT-Predicted Reactivity Parameters
ParameterValue (B3LYP/6-31G(d))Relevance
HOMO-LUMO gap5.2 eVKinetic stability
Aldehyde charge+0.35 eElectrophilicity hotspot

Q. What crystallographic challenges arise in resolving this compound’s structure?

  • Answer : Poor crystal growth (due to flexible aldehyde group) and twinning are common. Mitigation strategies:

  • Crystallization : Slow evaporation from DMSO/water mixtures improves crystal quality .
  • Refinement : SHELXL ( ) handles twinning via HKLF5 data and TLS parameterization .
  • Validation : ORTEP-3 ( ) visualizes thermal ellipsoids, confirming bond lengths/angles match DFT predictions .

Q. How do electronic effects influence bioactivity in drug discovery contexts?

  • Answer :

  • Methoxy group : Electron-donating effect enhances thiazole ring electron density, improving π-π stacking with target proteins (e.g., kinases) .
  • Imidazole moiety : Acts as a hydrogen bond donor/acceptor. ’s patent highlights imidazole-pyrimidine derivatives as MCT4 inhibitors, suggesting similar mechanisms .
  • Docking studies : used AutoDock Vina to show substituent positioning affects binding affinity (e.g., para-substituted aryl groups improve inhibition by 30%) .

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